molecular formula C34H67NO4 B11940077 (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide

Cat. No.: B11940077
M. Wt: 563.0 g/mol
InChI Key: YWZGQPJRQXHVQX-WYSRPCJQSA-N
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Description

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple deuterium atoms, which are isotopes of hydrogen, and specific stereochemistry. The compound’s structure includes a long hydrocarbon chain with hydroxyl and amide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide involves multiple steps, including the introduction of deuterium atoms and the formation of specific stereoisomers. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the compound. This process often involves the use of chiral catalysts and reagents to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C34H67NO4

Molecular Weight

563.0 g/mol

IUPAC Name

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide

InChI

InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1/i2D3,4D2,6D2,8D2

InChI Key

YWZGQPJRQXHVQX-WYSRPCJQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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